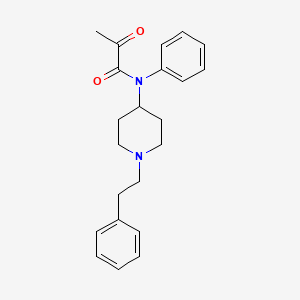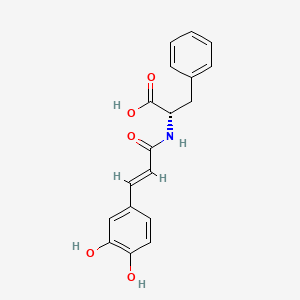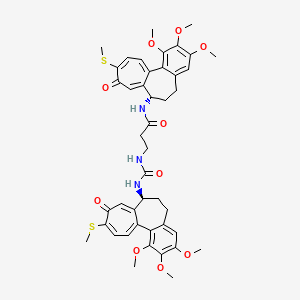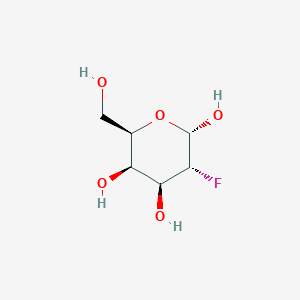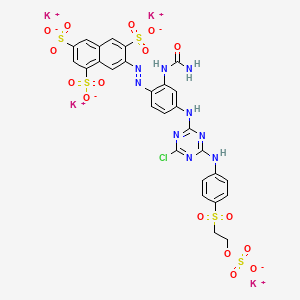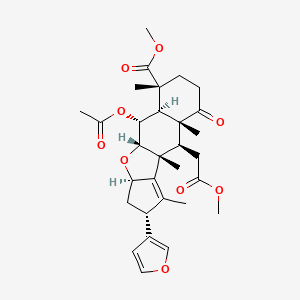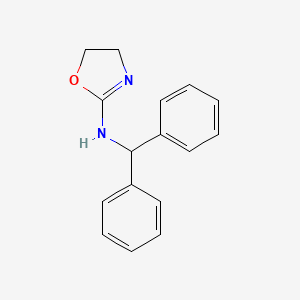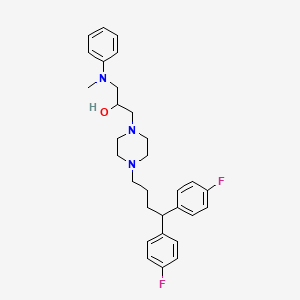
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a butyl chain bearing two fluorophenyl groups and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol typically involves multiple steps:
Formation of the Butyl Chain: The butyl chain with fluorophenyl groups can be synthesized by reacting fluorobenzene with aluminum chloride to form 4,4’-difluorobenzophenone.
Attachment to Piperazine: The synthesized butyl chain is then attached to a piperazine ring through a nucleophilic substitution reaction.
Introduction of the Ethanol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol undergoes several types of chemical reactions:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl groups can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the fluorophenyl groups.
Applications De Recherche Scientifique
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of complex organic molecules with biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: A simpler compound with similar fluorophenyl groups but lacking the piperazine and ethanol functionalities.
Bis(4-fluorophenyl)methanone: Another related compound with two fluorophenyl groups attached to a central carbonyl group.
Uniqueness
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((methylphenylamino)methyl)-1-piperazineethanol is unique due to its combination of a piperazine ring, a butyl chain with fluorophenyl groups, and an ethanol group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Propriétés
Numéro CAS |
143760-12-7 |
|---|---|
Formule moléculaire |
C30H37F2N3O |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-methylanilino)propan-2-ol |
InChI |
InChI=1S/C30H37F2N3O/c1-33(28-6-3-2-4-7-28)22-29(36)23-35-20-18-34(19-21-35)17-5-8-30(24-9-13-26(31)14-10-24)25-11-15-27(32)16-12-25/h2-4,6-7,9-16,29-30,36H,5,8,17-23H2,1H3 |
Clé InChI |
NMSBFDKFFPXEIV-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(CN1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


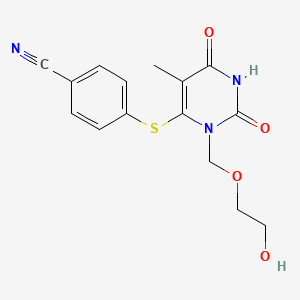
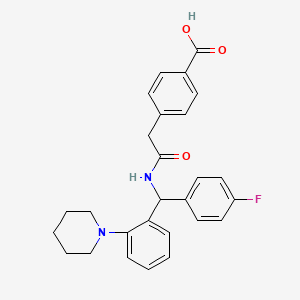
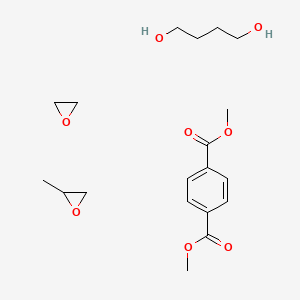
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)

